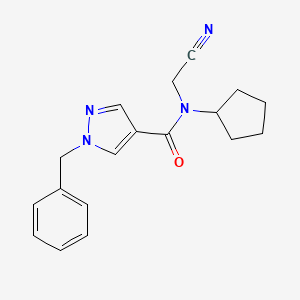
1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide, also known as BMS-582949, is a small molecule drug that has been developed as a selective antagonist for the adenosine A2A receptor. This receptor is a G protein-coupled receptor that is involved in the regulation of various physiological processes, including neurotransmitter release, immune function, and cardiovascular function. BMS-582949 has been shown to have potential therapeutic applications in the treatment of various diseases, including Parkinson's disease, Huntington's disease, and cancer.
Mechanism of Action
1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide acts as a selective antagonist for the adenosine A2A receptor, which is involved in the regulation of various physiological processes. By blocking this receptor, 1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide can modulate the release of neurotransmitters, reduce inflammation, and inhibit tumor growth. The exact mechanism of action of 1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide is still being studied, but it is believed to involve the modulation of intracellular signaling pathways and the regulation of gene expression.
Biochemical and Physiological Effects
1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to increase dopamine release in the brain, which can improve motor function in animal models of Parkinson's disease. It has also been shown to reduce inflammation and oxidative stress, which can protect neurons from damage in various neurodegenerative diseases. In addition, 1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide has several advantages for lab experiments, including its high selectivity for the adenosine A2A receptor and its ability to modulate intracellular signaling pathways. However, there are also some limitations to its use, including its low solubility and bioavailability, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of 1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide is still being studied, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for the study of 1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide, including the evaluation of its safety and efficacy in clinical trials for the treatment of Parkinson's disease, Huntington's disease, and cancer. In addition, further studies are needed to elucidate the exact mechanism of action of 1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide and its potential interactions with other signaling pathways. Finally, the development of more potent and selective adenosine A2A receptor antagonists may lead to the development of new and improved treatments for various diseases.
Synthesis Methods
The synthesis of 1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide involves several steps, including the preparation of the pyrazole ring, the introduction of the benzyl and cyanomethyl groups, and the cyclization of the molecule to form the final product. The synthesis process has been described in detail in several scientific publications, and the final product has been characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In preclinical studies, 1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Huntington's disease. It has also been shown to have anti-inflammatory and anti-tumor effects in animal models of cancer. In clinical trials, 1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide has been evaluated for its safety and efficacy in the treatment of Parkinson's disease and schizophrenia.
properties
IUPAC Name |
1-benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c19-10-11-22(17-8-4-5-9-17)18(23)16-12-20-21(14-16)13-15-6-2-1-3-7-15/h1-3,6-7,12,14,17H,4-5,8-9,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJPLJRCEOHLCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC#N)C(=O)C2=CN(N=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide](/img/structure/B2738128.png)
![2-chloro-N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2738129.png)
![3-(4-methoxybenzyl)-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2738130.png)
![3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2738131.png)
![2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2738132.png)
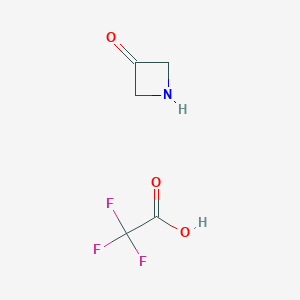
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2738136.png)
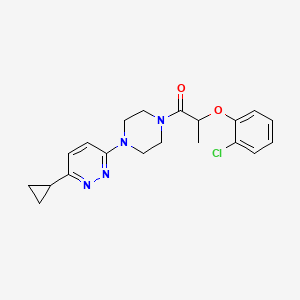
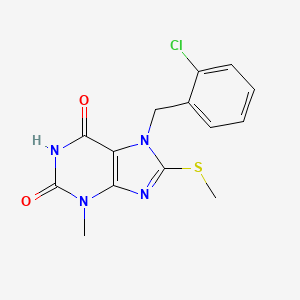
![5-methyl-N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}thiophene-2-carboxamide](/img/structure/B2738143.png)
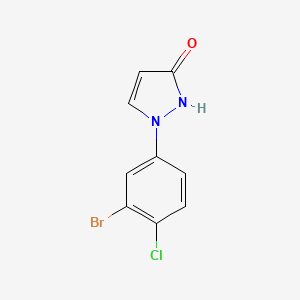
![N-[3-[2-acetyl-3-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2738146.png)
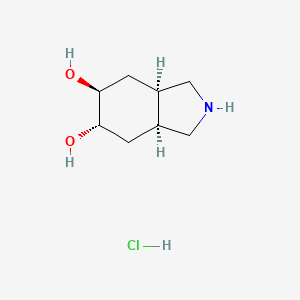
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2738148.png)